
(4-Acetyl-3-chlorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetyl-3-chlorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with an acetyl group and a chlorine atom. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-3-chlorophenyl)boronic acid typically involves the reaction of 4-acetyl-3-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis
Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Acetyl-3-chlorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Hydroxy derivatives.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: (4-Acetyl-3-chlorophenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Industry: In the industrial sector, boronic acids are utilized in the manufacture of fine chemicals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism of action for (4-Acetyl-3-chlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.
Comparaison Avec Des Composés Similaires
- 4-Chlorophenylboronic acid
- 3-Chlorophenylboronic acid
- 4-Acetylphenylboronic acid
Uniqueness: (4-Acetyl-3-chlorophenyl)boronic acid is unique due to the presence of both an acetyl group and a chlorine atom on the aromatic ring, which can influence its reactivity and the types of reactions it can undergo. This dual substitution pattern can provide additional functionalization options in synthetic applications.
Propriétés
Formule moléculaire |
C8H8BClO3 |
|---|---|
Poids moléculaire |
198.41 g/mol |
Nom IUPAC |
(4-acetyl-3-chlorophenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3 |
Clé InChI |
LEPYOPGKNIBIBO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C(=O)C)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)
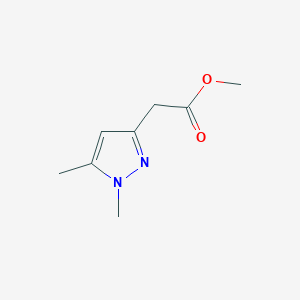

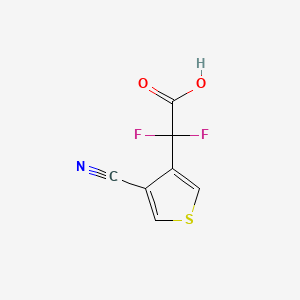

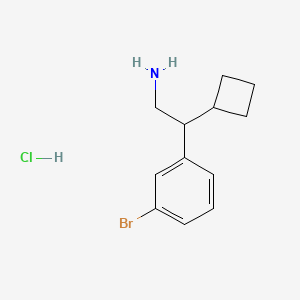

![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13462541.png)
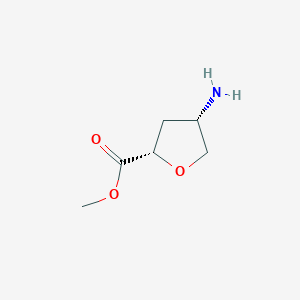
![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)
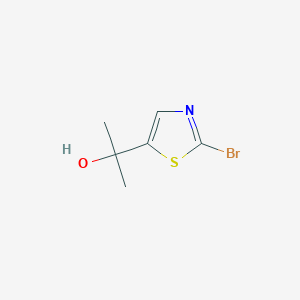
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
